molecular formula C7H12N2OS B15256037 2-(6-Oxopiperidin-2-yl)ethanethioamide

2-(6-Oxopiperidin-2-yl)ethanethioamide

Cat. No.: B15256037
M. Wt: 172.25 g/mol
InChI Key: KMKDHFLPCVPLKV-UHFFFAOYSA-N
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Description

2-(6-Oxopiperidin-2-yl)ethanethioamide is a chemical compound characterized by the presence of a piperidinone ring and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxopiperidin-2-yl)ethanethioamide typically involves the reaction of aromatic aldehydes with Meldrum’s acid and malononitrile dimer in the presence of triethylamine. This reaction leads to the formation of (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitrile triethylammonium salts, which are then converted upon acidification to (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles . The final step involves the reaction of these compounds with thioglycolic acid anilide to produce derivatives of 1,6-naphthyridine or thieno[2,3-h][1,6]naphthyridine, depending on the conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxopiperidin-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-Oxopiperidin-2-yl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Oxopiperidin-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The piperidinone ring may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Oxopiperidin-2-yl)ethanethioamide is unique due to its combination of a piperidinone ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(6-oxopiperidin-2-yl)ethanethioamide

InChI

InChI=1S/C7H12N2OS/c8-6(11)4-5-2-1-3-7(10)9-5/h5H,1-4H2,(H2,8,11)(H,9,10)

InChI Key

KMKDHFLPCVPLKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)CC(=S)N

Origin of Product

United States

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